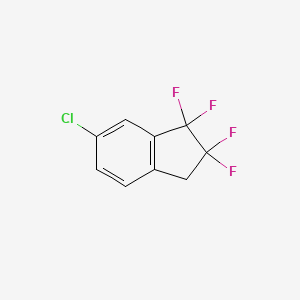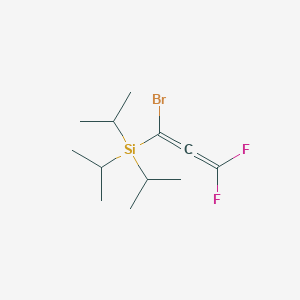![molecular formula C16H17N B14183253 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane CAS No. 923567-65-1](/img/structure/B14183253.png)
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is often facilitated by photochemical conditions . This reaction allows for the formation of the bicyclic structure by combining smaller molecular units under light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and the presence of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.1]heptane: A related compound with a larger bicyclic ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct chemical properties.
Uniqueness
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the naphthalene moiety. This gives it distinct chemical and physical properties compared to other bicyclic compounds.
Propiedades
Número CAS |
923567-65-1 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-methyl-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H17N/c1-17-10-15-9-16(15,11-17)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,15H,9-11H2,1H3 |
Clave InChI |
COLJOGVSPPXZNW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)



![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)

![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)


![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
